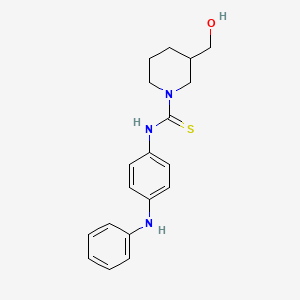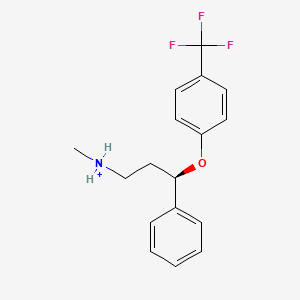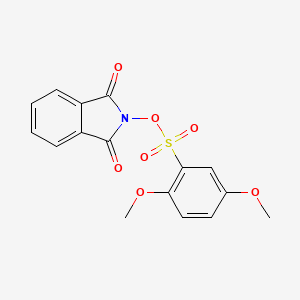
2-Trifluoroacetylphenol
Overview
Description
2-Trifluoroacetylphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis
2-Trifluoroacetylphenol is employed in the synthesis of various chemical compounds. For instance, it reacts with phosphonous acid dichlorides to produce tricyclic phosphoranes, which are confirmed through X-ray structure determination (Hund, Behrens, & Röschenthaler, 1992). Additionally, its molecular structure, intramolecular hydrogen bonding, and vibrational frequencies have been studied using density functional theory calculations and various spectroscopy techniques (Moosavi-Tekyeh & Tayyari, 2015).
Reactivity in Organic Synthesis
This compound is used in reactions with phosphorus(III) derivatives to yield various bicyclic and tricyclic compounds. These reactions have been explored, and some molecular structures are discussed based on x-ray diffraction results (Schoth & Röschenthaler, 1996).
Catalysis and Lewis Acid Applications
The compound has been indirectly involved in studies of Lewis acid catalysts like tris(pentafluorophenyl)borane, which are used in various organic and organometallic chemistry reactions (Erker, 2005).
Ketone Synthesis
This compound is part of the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using 2-(trifluoromethylsulfonyloxy)pyridine as a reagent (Keumi et al., 1988).
Synthesis of Chromones and Their Derivatives
It has been used in the synthesis of 2-(trifluoroacetyl)chromones, which further react with diamines to produce various compounds. The study explored the synthesis, reactions, and the tautomeric composition of these compounds (Irgashev et al., 2015).
Applications in Organic Chemistry
Iron(III) trifluoroacetate, a related compound, demonstrates the influence of trifluoroacetate groups in chemical reactions. It's an efficient catalyst for nucleophilic ring opening of epoxides, showing the relevance of trifluoroacetylphenol derivatives in organic synthesis (Iranpoor & Adibi, 2000).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRXGWSUNPYCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375592 | |
| Record name | 2-Trifluoroacetylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25666-51-7 | |
| Record name | 2-Trifluoroacetylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25666-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 2-Trifluoroacetylphenol?
A1: this compound (C₈H₅F₃O₂) has a molecular weight of 190.11 g/mol. Its structure consists of a phenol ring with a trifluoroacetyl group (COCF₃) attached to the ortho position.
Q2: How does this compound react with phosphorus(III) derivatives?
A2: this compound exhibits diverse reactivity with phosphorus(III) compounds, leading to the formation of various cyclic phosphorous species. * It reacts with isocyanatophosphites to yield bicyclic compounds [, ].
* With phosphorus(III) chlorides, tricyclic phosphoranes are formed [, ]. * Interestingly, the reaction with trimethylphosphite yields a 1,2λ5σ4-oxaphosphol instead of the expected 3-hydroxy derivative [].
Q3: Can this compound act as a ligand in metal complexation?
A3: Yes, this compound can act as a bidentate ligand, coordinating through both the phenolic oxygen and the carbonyl oxygen of the trifluoroacetyl group. This ability allows the formation of metal chelates with beryllium []. Additionally, its ketimine derivatives can form chelates with copper and nickel [].
Q4: Does the introduction of a trifluoromethyl group in this compound influence the properties of its metal complexes?
A4: Yes, incorporating the trifluoromethyl group significantly impacts the thermal stability and volatility of the metal chelates formed with this compound and its ketimine derivatives. These properties are found to be substantially enhanced compared to analogous compounds without the trifluoromethyl substituent [].
Q5: Have there been any X-ray diffraction studies on compounds derived from this compound?
A5: Yes, X-ray diffraction studies have been crucial in elucidating the structures of several compounds derived from reactions of this compound. * The tricyclic phosphorane formed by the reaction of this compound with methylphosphonous acid dichloride (MePC12) has been characterized using X-ray crystallography, confirming the presence of the tricyclic system []. * Similarly, the crystal structure of dimethyl [2,2,2-trifluoro-1-(2-hydroxyphenyl)ethyl]phosphonate, obtained from the hydrolysis of a this compound derivative, has also been determined [].
Q6: Are there any computational studies on this compound?
A6: While specific QSAR models or detailed computational studies are not directly mentioned in the provided abstracts, theoretical studies combined with spectroscopic data have been used to investigate the molecular structure and hydrogen bonding characteristics of this compound [].
Q7: What is a notable application of this compound in organic synthesis?
A7: this compound serves as a key starting material in the synthesis of chiral 4H-chromenes bearing a trifluoromethylated quaternary carbon center. This synthesis utilizes an enantioselective organocatalyzed oxa-Michael-aldol cascade reaction between 2-trifluoroacetylphenols and alkynals [].
Q8: Can this compound be used in carbohydrate chemistry?
A8: Yes, this compound plays a significant role as a ligand for Palladium(II) catalysts used in the stereoselective synthesis of glycosyl ureas []. The choice of the Palladium(II)-ligand complex, with this compound or its derivative 4-chloro-2-trifluoroacetylphenol, dictates the α- or β-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then further reacted with various nitrogen nucleophiles to yield the desired glycosyl ureas [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)


![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)

![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)
![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)

![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
